molecular formula C8H11F6NO2 B13211421 5-Amino-7,7,7-trifluoro-3-(trifluoromethyl)heptanoic acid

5-Amino-7,7,7-trifluoro-3-(trifluoromethyl)heptanoic acid

Cat. No.: B13211421
M. Wt: 267.17 g/mol
InChI Key: DBDFVSITGKLWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-7,7,7-trifluoro-3-(trifluoromethyl)heptanoic acid is a fluorinated organic compound with the molecular formula C₈H₁₁F₆NO₂. This compound is notable for its unique structure, which includes both amino and trifluoromethyl groups. These functional groups impart distinct chemical properties, making it a subject of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7,7,7-trifluoro-3-(trifluoromethyl)heptanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of trifluoromethyl groups through a series of reactions, including halogenation and nucleophilic substitution. The amino group is then introduced via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-7,7,7-trifluoro-3-(trifluoromethyl)heptanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.

Scientific Research Applications

5-Amino-7,7,7-trifluoro-3-(trifluoromethyl)heptanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-7,7,7-trifluoro-3-(trifluoromethyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-4-(trifluoromethyl)coumarin: Another fluorinated compound with similar functional groups.

    3-Amino-5-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and amino groups but differs in the overall structure.

Uniqueness

5-Amino-7,7,7-trifluoro-3-(trifluoromethyl)heptanoic acid is unique due to its specific combination of functional groups and carbon chain length. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H11F6NO2

Molecular Weight

267.17 g/mol

IUPAC Name

5-amino-7,7,7-trifluoro-3-(trifluoromethyl)heptanoic acid

InChI

InChI=1S/C8H11F6NO2/c9-7(10,11)3-5(15)1-4(2-6(16)17)8(12,13)14/h4-5H,1-3,15H2,(H,16,17)

InChI Key

DBDFVSITGKLWSL-UHFFFAOYSA-N

Canonical SMILES

C(C(CC(=O)O)C(F)(F)F)C(CC(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.